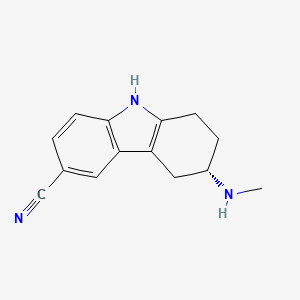
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine is a synthetic compound that belongs to the class of amino acid derivatives. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions. The deuterium labeling (d5) indicates the presence of five deuterium atoms, which can be useful in various research applications, including metabolic studies and NMR spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine typically involves multiple steps:
Protection of Amino Groups: The starting material, an amino acid, is first protected using Boc anhydride in the presence of a base such as triethylamine.
Deuterium Labeling: The phenyl ring is labeled with deuterium atoms using a deuterium source, such as deuterated benzene or deuterated reagents.
Coupling Reaction: The protected amino acid is then coupled with Boc-glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using automated reactors, and employing large-scale purification methods like preparative HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the amino groups.
Reduction: Reduction reactions can target the Boc protecting groups, leading to deprotection and formation of free amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or amino groups.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives with new functional groups attached to the amino groups.
Scientific Research Applications
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a labeled compound in NMR studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.
Medicine: Investigated for its potential use in drug development and as a probe in pharmacokinetic studies.
Industry: Utilized in the synthesis of complex molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine depends on its specific application:
Peptide Synthesis: Acts as a protected amino acid that can be incorporated into peptides without unwanted side reactions.
NMR Studies: The deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics.
Metabolic Studies: The labeled compound can be tracked in biological systems to study metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(2-Boc-amino-3-phenyl-propyl) Boc-glycine: Similar structure but without deuterium labeling.
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) glycine: Similar structure but with only one Boc protecting group.
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-alanine: Similar structure but with alanine instead of glycine.
Uniqueness
The uniqueness of (2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine lies in its dual Boc protection and deuterium labeling, making it particularly useful in specialized research applications where both protection and labeling are required.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1/i7D,8D,9D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLTXIOYFGHND-CEVFZTSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN(CC(=O)O)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747195 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217601-60-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-[(2S)-2-[(tert-butoxycarbonyl)amino]-3-(~2~H_5_)phenylpropyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
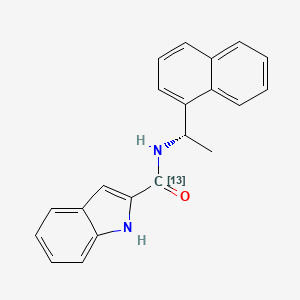
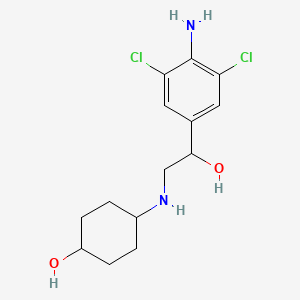
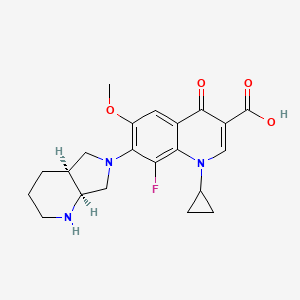
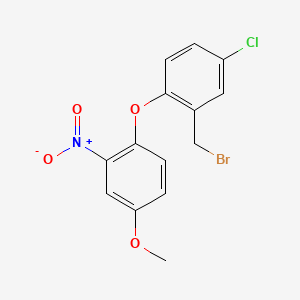
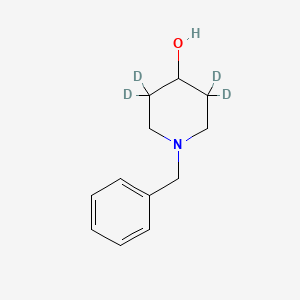
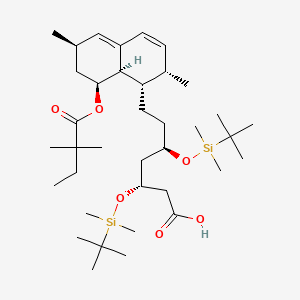
![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)

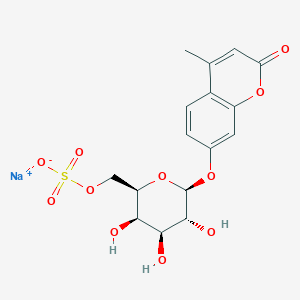
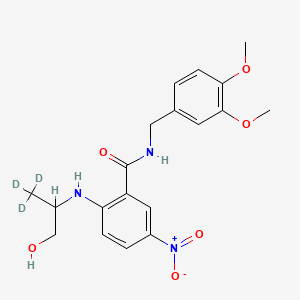
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)
![N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide](/img/structure/B565275.png)
